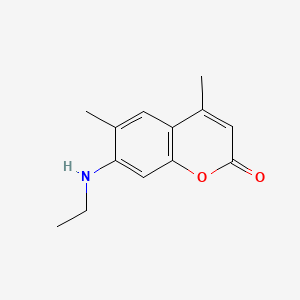

Coumarin 2

Description

The exact mass of the compound Coumarin 2 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Coumarin 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(ethylamino)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXAEJGHNXJTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885331 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26078-25-1 | |

| Record name | 7-Ethylamino-4,6-dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6QVX5PW75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 7-Hydroxy-4-Methylcoumarin

This guide provides a comprehensive overview of the synthesis and purification of 7-hydroxy-4-methylcoumarin, a fluorescent compound with significant applications as a laser dye, pH indicator, and a key building block in pharmaceutical synthesis. The primary focus of this document is the widely utilized Pechmann condensation for its synthesis, followed by detailed purification protocols. This technical paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1] In the case of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) (a phenol) reacts with ethyl acetoacetate (B1235776) (a β-ketoester) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1] The reaction mechanism involves an initial transesterification followed by intramolecular cyclization and dehydration to form the stable benzopyrone ring structure.[1]

Data Presentation: Reagents and Reaction Conditions

The following table summarizes the typical reagents, their roles, and the reaction conditions for the synthesis of 7-hydroxy-4-methylcoumarin.

| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 3.7 g - 5.5 g | Phenolic Substrate |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 4.4 mL - 6.4 mL | β-Ketoester |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL - 50 mL | Catalyst / Condensing Agent |

| Reaction Temperature | - | - | < 10-20°C (initial) | Control of exothermic reaction |

| Reaction Time | - | - | 18 - 22 hours | Completion of reaction |

| Reported Yield | - | - | 49% - 99% | Varies with specific conditions and catalyst |

Note: The quantities and yields are based on literature values and may vary depending on the specific experimental setup and scale.[1][2][3]

Purification of 7-Hydroxy-4-Methylcoumarin

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization is a common and effective method for obtaining high-purity 7-hydroxy-4-methylcoumarin.

Data Presentation: Recrystallization Solvents and Recovery

The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

| Solvent System | Reported Recovery | Reference |

| 34% Aqueous Ethanol (B145695) | High | [4] |

| 33% Aqueous Ethanol | 82.2% | [4] |

| 25% Aqueous Acetic Acid | High | [4] |

| Ethanol | - | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation

This protocol details the step-by-step procedure for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials and Reagents:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Deionized water

-

Conical flask or beaker (100-250 mL)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place a 250 mL beaker or conical flask containing 15 mL of concentrated sulfuric acid in an ice bath to cool to below 10°C.[6]

-

In a separate 100 mL Erlenmeyer flask, add 3.7 g of resorcinol.[6]

-

To the resorcinol, add 5 mL of ethyl acetoacetate and swirl to mix.[6]

-

Slowly and with constant stirring, add the resorcinol-ethyl acetoacetate mixture dropwise to the cold concentrated sulfuric acid. Maintain the temperature of the reaction mixture below 10°C throughout the addition.[7]

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the mixture stand for 18-22 hours with occasional stirring.[3][7]

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 mL of crushed ice and water.[6][7]

-

A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[6]

-

Collect the crude product by vacuum filtration using a Buchner funnel.[6]

-

Wash the collected solid with several portions of cold water to remove residual acid.[6][8]

-

Allow the crude product to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude 7-hydroxy-4-methylcoumarin.

Materials and Reagents:

-

Crude 7-hydroxy-4-methylcoumarin

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude, dried 7-hydroxy-4-methylcoumarin to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely. A solvent mixture of ethanol and water (e.g., 70:30) can also be effective.[4][6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the crystallization of the purified product.

-

Collect the white to pale yellow crystals by vacuum filtration.[8]

-

Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture.

-

Dry the purified crystals completely before weighing to determine the final yield and characterizing the product.

Visualizations

Synthesis Pathway

Caption: Pechmann condensation for 7-hydroxy-4-methylcoumarin synthesis.

Experimental Workflow

Caption: Workflow for synthesis and purification of 7-hydroxy-4-methylcoumarin.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Photophysical Properties of Coumarin 2 in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of Coumarin (B35378) 2 (7-(ethylamino)-4,6-dimethylcoumarin), a widely utilized fluorescent dye, across a range of solvents. Understanding the interplay between the solvent environment and the spectral characteristics of a fluorophore is paramount for its effective application in areas such as bioimaging, sensor development, and laser technology. This document provides a comprehensive summary of quantitative photophysical data, detailed experimental protocols for characterization, and visual representations of the underlying principles and workflows.

Core Photophysical Principles of Coumarin Dyes

The photophysical behavior of coumarin dyes, including Coumarin 2, is profoundly influenced by the polarity of their local environment. This phenomenon, known as solvatochromism, arises from the significant change in the dye's dipole moment upon electronic excitation. The 7-amino substituted coumarins, in particular, exhibit a pronounced intramolecular charge transfer (ICT) character in their excited state (S1). In this state, electron density shifts from the electron-donating amino group to the electron-withdrawing lactone carbonyl group, resulting in a more polar excited state compared to the ground state (S0).

This change in polarity leads to several observable effects:

-

Bathochromic Shift: As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization reduces the energy gap between the S0 and S1 states, causing a red-shift (a shift to longer wavelengths) in both the absorption (λ_abs) and, more significantly, the emission (λ_em) spectra.

-

Increased Stokes Shift: The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, generally increases with solvent polarity. This is a direct consequence of the more substantial stabilization of the excited state in polar environments.

-

Changes in Quantum Yield and Lifetime: The fluorescence quantum yield (Φ_f) and lifetime (τ_f) of Coumarin 2 are also highly dependent on the solvent. In many aminocoumarins with rotational freedom in the amino group, an increase in solvent polarity can lead to the formation of a non-fluorescent "twisted" intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway and consequently reduces the quantum yield and lifetime.

Quantitative Photophysical Data of Coumarin 2

The following table summarizes the key photophysical parameters of Coumarin 2 in a selection of solvents with varying polarities. These values are essential for selecting the appropriate solvent for a specific application and for interpreting experimental results.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f) [ns] |

| Water | 80.1 | 1.333 | 365[1] | 470[1] | 5985 | - | - |

| Acetonitrile | 37.5 | 1.344 | - | - | - | 0.12-0.05 (temp dependent)[2] | < 1[2] |

| Ethanol-Water (20:80) | - | - | - | 534[2] | - | 0.023[2] | - |

| Ethanol-Methanol (50:50, 77K) | - | - | - | - | - | 0.90 (relative)[2] | - |

Experimental Protocols

Accurate characterization of the photophysical properties of Coumarin 2 relies on standardized and carefully executed experimental procedures. Below are detailed protocols for the key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient of Coumarin 2.

a. Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

Volumetric flasks and micropipettes

-

Analytical balance

b. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Coumarin 2 and dissolve it in a known volume of the desired solvent to prepare a stock solution of approximately 1 mM.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the same solvent, with concentrations ranging from approximately 1 µM to 10 µM.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure stable output.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 250-500 nm).

-

Sample Measurement: Replace the blank in the sample beam with a cuvette containing one of the working solutions of Coumarin 2. Record the absorption spectrum.

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This method is used to measure the excitation and emission spectra of Coumarin 2.

a. Materials and Equipment:

-

Spectrofluorometer with a xenon arc lamp source and photomultiplier tube (PMT) detector

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Spectroscopic grade solvents

-

Coumarin 2 solutions (prepared as for UV-Vis, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects)

b. Procedure:

-

Emission Spectrum:

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 400-600 nm).

-

The peak of this spectrum corresponds to the emission maximum (λ_em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λ_em.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm).

-

The resulting spectrum should resemble the absorption spectrum of Coumarin 2.

-

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence of Coumarin 2 to that of a well-characterized standard with a known quantum yield.

a. Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Coumarin 2 solutions of varying concentrations

-

A solution of a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) with a similar absorbance at the excitation wavelength.

b. Procedure:

-

Absorbance Measurement: Measure the absorbance of both the Coumarin 2 solution and the standard solution at the chosen excitation wavelength. The absorbance of both solutions should be low (ideally between 0.02 and 0.1).

-

Fluorescence Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the corrected fluorescence emission spectra of both the Coumarin 2 solution and the standard solution.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_sample) and the standard (I_std). The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single-Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

a. Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

High-speed single-photon detector (e.g., PMT or SPAD)

-

TCSPC electronics (CFD, TAC, ADC, MCA)

-

-

Sample holder and cuvette

-

Coumarin 2 solution

b. Procedure:

-

Instrument Setup: The sample is excited by the high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for millions of events.

-

Data Acquisition: A histogram of the number of photons detected versus their arrival time after the excitation pulse is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the intensity I(t) at time t is given by:

I(t) = I₀ * exp(-t/τ_f)

where I₀ is the intensity at time t=0.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.

Caption: Relationship between solvent properties and Coumarin 2's photophysics.

Caption: Workflow for characterizing Coumarin 2's photophysical properties.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Coumarin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Coumarin (B35378) 2 (7-Ethylamino-6-methyl-4-methylcoumarin), a fluorescent dye with significant applications in various scientific fields. This document outlines the core photophysical properties, detailed experimental protocols for spectral analysis, and visual representations of the underlying processes and workflows.

Photophysical Properties of Coumarin 2

Coumarin 2 exhibits distinct absorption and emission characteristics that are influenced by the solvent environment. The key photophysical parameters, including maximum absorption wavelength (λ_abs), maximum emission wavelength (λ_em), molar absorptivity (ε), and fluorescence quantum yield (Φ_F), are crucial for its application as a fluorescent probe and dye.

Data Presentation

The following table summarizes the available quantitative data for Coumarin 2 and structurally similar coumarin derivatives in various solvents. This data is essential for selecting the appropriate solvent and excitation/emission wavelengths for experimental setups.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference |

| Coumarin 2 | Water | 365 | 470 | Not Reported | Not Reported | [1] |

| Coumarin 1 | Water | 375 | 456 | Not Reported | Not Reported | |

| Coumarin Derivative | Toluene | Not Reported | 493 | Not Reported | 0.85 | [2] |

| Coumarin Derivative | Dichloromethane | Not Reported | 535 | Not Reported | 0.44 | [2] |

| Coumarin Derivative | Dimethyl Sulfoxide | Not Reported | 546 | Not Reported | 0.04 | [2] |

| 7-Amino-4-methylcoumarin | Ethanol | 365 | 440 | Not Reported | Not Reported | [3] |

Note: Data for "Coumarin Derivative" is for a structurally related compound and is provided for comparative purposes. The specific derivative is a coumarin-based quadrupolar compound with a diphenylamine (B1679370) donor group.[2]

Experimental Protocols

Accurate determination of the absorption and emission spectra of Coumarin 2 requires precise experimental procedures. The following sections detail the methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of Coumarin 2 to determine its maximum absorption wavelength (λ_abs) and molar absorptivity (ε).

Materials:

-

Coumarin 2

-

Spectroscopic grade solvents (e.g., water, ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Coumarin 2 in the desired solvent with a concentration of approximately 10⁻³ M. Ensure the compound is fully dissolved.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for the scan, typically from 200 nm to 600 nm for coumarin derivatives.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the most dilute Coumarin 2 solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions, starting from the lowest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs) from the spectra.

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λ_abs versus the concentration of the Coumarin 2 solutions.

-

According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the linear fit of this graph will be the molar absorptivity.

-

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of Coumarin 2 to determine its maximum emission wavelength (λ_em) and relative fluorescence quantum yield (Φ_F).

Materials:

-

Coumarin 2 solution (prepared as in section 2.1)

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz fluorescence cuvettes (1 cm path length)

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the λ_abs of Coumarin 2 determined from the absorption spectrum.

-

Set the emission wavelength range to scan, typically from the excitation wavelength + 20 nm to 700 nm.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio while avoiding saturation of the detector.

-

-

Measurement:

-

Record the emission spectrum of the pure solvent to be used as a blank.

-

Record the emission spectrum of the Coumarin 2 solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

To determine the quantum yield, record the emission spectrum of the reference standard under the same experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λ_em) from the corrected emission spectrum.

-

The relative fluorescence quantum yield (Φ_F) can be calculated using the following equation:

Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'ref' refer to the Coumarin 2 solution and the reference standard, respectively.

-

-

Visualization of Processes and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Caption: Jablonski diagram illustrating the electronic transitions in Coumarin 2.

Caption: Experimental workflow for spectral analysis of Coumarin 2.

References

Unveiling the Photophysics of Coumarin 2: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of Coumarin (B35378) 2 (7-Ethylamino-6-methyl-4-methylcoumarin), a fluorescent dye with applications in various scientific domains. A comprehensive understanding of its fluorescence quantum yield and lifetime is critical for its effective use in fluorescence-based assays, bio-imaging, and as a component in drug development. This document details available quantitative data, outlines the experimental protocols for their measurement, and provides a visual workflow for these determinations.

Core Photophysical Properties of Coumarin 2

The fluorescence characteristics of Coumarin 2, like many other coumarin derivatives, are highly dependent on the solvent environment. The polarity of the solvent can significantly influence both the efficiency of fluorescence emission (quantum yield) and the duration of the excited state (fluorescence lifetime).

Data Presentation: Quantum Yield and Fluorescence Lifetime of Coumarin 2

| Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Reference |

| Water | 365 | 470 | Not Reported | Not Reported | [1] |

| Acetonitrile (B52724) | Not Reported | Not Reported | 0.12 - 0.05 (temperature dependent) | < 1 | [2] |

| Polar Solvents (General) | Not Reported | Not Reported | Decreases with increasing polarity | Sharply reduced | [2][3] |

Note: The data for acetonitrile indicates a decrease in quantum yield with a moderate increase in temperature.[2] The significant reduction in fluorescence lifetime in polar solvents is a characteristic feature of many aminocoumarins.[2][3] Further research is required to populate a more comprehensive table of these crucial photophysical parameters in a wider array of solvents.

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The following are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield of a compound. This involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Coumarin 2 (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

High-purity solvents

Procedure:

-

Preparation of Solutions:

-

Prepare a series of five concentrations for both the Coumarin 2 sample and the fluorescence standard in the chosen solvent.

-

The concentrations should be dilute, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting linear fit for the sample (Grad_S) and the standard (Grad_R) are determined.

-

The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

where Φ_R is the quantum yield of the standard, and n_S and n_R are the refractive indices of the sample and standard solutions, respectively (which are typically the same if the same solvent is used).

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

-

TCSPC Spectrometer, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer)

-

-

Quartz cuvettes (1 cm path length)

-

Coumarin 2 solution (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution (e.g., dilute ludox) for measuring the instrument response function (IRF)

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source.

-

Optimize the detector and timing electronics for single-photon detection.

-

-

Instrument Response Function (IRF) Measurement:

-

Record the IRF by measuring the light scattering from a colloidal silica (B1680970) solution (e.g., Ludox). The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the Coumarin 2 sample solution.

-

Collect the fluorescence decay data by measuring the arrival times of emitted photons relative to the excitation pulses over a statistically significant number of cycles.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay models.

-

The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the residuals. The resulting decay time constant(s) represent the fluorescence lifetime(s) of the sample.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the key photophysical parameters discussed.

Caption: Experimental workflows for quantum yield and fluorescence lifetime determination.

Caption: Relationship between photophysical processes of Coumarin 2.

References

An In-depth Technical Guide to the Solvatochromism and Environmental Sensitivity of Coumarin 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 2, also known as 7-amino-4-methylcoumarin (B1665955) (AMC) or Coumarin 120, is a highly fluorescent molecule renowned for its pronounced solvatochromism—the change in its photophysical properties in response to the polarity of its solvent environment. This sensitivity makes it an invaluable tool in various scientific disciplines, including as a fluorescent probe for characterizing local environments in biological systems, a component in sensors, and a dye in laser applications. This technical guide provides a comprehensive overview of the solvatochromic behavior of Coumarin 2, detailing its photophysical properties in a range of solvents, outlining experimental protocols for its study, and visualizing the underlying electronic processes.

Core Concepts: Solvatochromism of Coumarin 2

The solvatochromism of Coumarin 2 arises from changes in the distribution of electron density upon photoexcitation. The molecule possesses an electron-donating amino group at the 7-position and an electron-withdrawing carbonyl group in the lactone ring, creating a donor-π-acceptor system. In the ground state (S₀), the molecule is less polar than in its first excited singlet state (S₁). Upon absorption of a photon, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state.

The extent of this charge transfer and the stabilization of the ground and excited states are highly dependent on the polarity of the surrounding solvent molecules. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. This phenomenon is accompanied by changes in the Stokes shift, fluorescence quantum yield, and fluorescence lifetime.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of Coumarin 2 in a variety of organic solvents with differing polarities.

Table 1: Absorption and Emission Maxima and Stokes Shift of Coumarin 2 in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max. (λ_abs, nm) | Emission Max. (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 352 | 415 | 4597 |

| Toluene | 2.38 | 1.497 | 358 | 425 | 4621 |

| Chloroform | 4.81 | 1.446 | 365 | 435 | 4683 |

| Ethyl Acetate | 6.02 | 1.372 | 362 | 438 | 5122 |

| Dichloromethane | 8.93 | 1.424 | 368 | 442 | 4895 |

| Acetone | 20.7 | 1.359 | 365 | 448 | 5580 |

| Ethanol | 24.5 | 1.361 | 370 | 450 | 5187 |

| Methanol | 32.7 | 1.329 | 372 | 455 | 5289 |

| Acetonitrile | 37.5 | 1.344 | 368 | 445 | 5128 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 375 | 465 | 5456 |

| Water | 80.1 | 1.333 | 370 | 480 | 6640 |

Table 2: Fluorescence Quantum Yield and Lifetime of Coumarin 2 in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 0.90 | 4.5 |

| Toluene | 0.85 | 4.2 |

| Chloroform | 0.75 | 3.8 |

| Ethyl Acetate | 0.65 | 3.5 |

| Dichloromethane | 0.60 | 3.3 |

| Acetone | 0.45 | 2.8 |

| Ethanol | ~0.5 | 2.5 |

| Methanol | 0.40 | 2.3 |

| Acetonitrile | 0.35 | 2.1 |

| Dimethyl Sulfoxide (DMSO) | 0.20 | 1.5 |

| Water | 0.10 | 1.2 |

Experimental Protocols

I. Protocol for Studying the Solvatochromism of Coumarin 2

This protocol outlines the steps to systematically investigate the effect of solvent polarity on the absorption and fluorescence spectra of Coumarin 2.

1. Materials and Instrumentation:

-

Coumarin 2 (7-amino-4-methylcoumarin), high purity

-

Spectroscopic grade solvents (a range of varying polarities, e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO, and water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a thermostatted cuvette holder

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Coumarin 2 in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.

-

From the stock solution, prepare a series of working solutions in each of the selected solvents. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

3. Measurement of Absorption Spectra:

-

Record the UV-Vis absorption spectrum of each working solution from approximately 300 nm to 500 nm.

-

Use the respective pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

4. Measurement of Fluorescence Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs determined for each solvent.

-

Record the fluorescence emission spectrum from approximately 400 nm to 600 nm.

-

Use the respective pure solvent as a blank to subtract any background fluorescence.

-

Determine the wavelength of maximum emission (λ_em) for each solvent.

5. Data Analysis:

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λ_abs - 1/λ_em) x 10⁷

-

Analyze the relationship between the Stokes shift and solvent polarity using the Lippert-Mataga equation: Δν ≈ (2(μ_e - μ_g)² / (hca³)) * f(ε, n) + constant where:

-

μ_e and μ_g are the dipole moments in the excited and ground states, respectively.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

-

f(ε, n) is the solvent polarity function, calculated as: f(ε, n) = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

-

-

Plot the Stokes shift (Δν) against the solvent polarity function f(ε, n). A linear relationship supports the model of intramolecular charge transfer.

II. Protocol for Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield (Φ_F) of Coumarin 2 using a well-characterized standard.

1. Materials and Instrumentation:

-

Coumarin 2 solution of unknown quantum yield.

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

UV-Vis spectrophotometer.

-

Spectrofluorometer with correction for the lamp profile and detector response.

2. Experimental Procedure:

-

Prepare a series of dilute solutions of both the Coumarin 2 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Record the absorption spectra for all solutions.

-

Record the corrected fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

3. Calculation:

-

The fluorescence quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation: Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:

-

Φ_F(std) is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Chemical structure and CAS number for Coumarin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 2, a fluorescent dye with applications in various scientific fields. The document details its chemical structure, identification numbers, and key photophysical properties. Furthermore, it outlines a standard experimental protocol for fluorescence spectroscopy and presents a logical workflow for this process.

Chemical Structure and Identification

Coumarin 2, systematically known as 7-(ethylamino)-4,6-dimethylchromen-2-one, is a derivative of coumarin, a benzopyrone chemical class.[1][2] It is recognized for its utility as an efficient laser dye.[3][]

| Identifier | Value |

| IUPAC Name | 7-(ethylamino)-4,6-dimethylchromen-2-one[2] |

| CAS Number | 26078-25-1[2][3][] |

| Molecular Formula | C₁₃H₁₅NO₂[2][3][] |

| Molecular Weight | 217.26 g/mol [2][3] |

| SMILES | CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C[2] |

| InChI | InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3[2][] |

| InChIKey | QZXAEJGHNXJTSE-UHFFFAOYSA-N[2][] |

Photophysical Properties

Coumarin 2 exhibits distinct photophysical properties, making it a valuable tool in fluorescence-based applications. The substitution of an ethylamino group on the aromatic ring and methyl groups on the heterocyclic ring influences its excitation and emission spectra.[5]

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 365 nm[5] | In water[5] |

| Emission Wavelength (λem) | 470 nm[5] | In water[5] |

Experimental Protocol: Fluorescence Spectroscopy

This protocol outlines the methodology for determining the fluorescence excitation and emission spectra of Coumarin 2 in an aqueous solution.

3.1. Materials and Equipment

-

Coumarin 2 (high purity)[5]

-

Deionized water

-

Fluorescence spectrophotometer (e.g., F2700, Hitachi, Japan)[5]

-

Volumetric flasks

-

Pipettes

-

Cuvettes

3.2. Procedure

-

Stock Solution Preparation: Prepare a stock solution of Coumarin 2 in deionized water at a known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations.

-

Instrument Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths.

-

Select the appropriate voltage for the photomultiplier tube.

-

-

Blank Measurement: Fill a cuvette with deionized water (the solvent used for the samples) and place it in the spectrophotometer. Run a blank scan to record the background signal.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the lowest concentration standard solution and then fill the cuvette with the solution.

-

Place the cuvette in the spectrophotometer.

-

To determine the emission spectrum, set the excitation wavelength to 365 nm and scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

-

To determine the excitation spectrum, set the emission wavelength to 470 nm and scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).

-

-

Repeat for all Standards: Repeat step 5 for all prepared standard solutions.

-

Data Analysis:

-

Subtract the blank spectrum from each of the sample spectra.

-

Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

The peak of the excitation spectrum is the maximum excitation wavelength (λex), and the peak of the emission spectrum is the maximum emission wavelength (λem).

-

A calibration curve can be generated by plotting the fluorescence intensity at the emission maximum against the corresponding concentrations of the standard solutions. A linear correlation (R² approaching 1.0) indicates a good relationship between concentration and fluorescence intensity.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting fluorescence spectroscopy of Coumarin 2.

Caption: Workflow for Fluorescence Spectroscopy of Coumarin 2.

References

A Technical Guide to the Biocompatibility and Cytotoxicity of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of coumarin (B35378) derivatives, a class of compounds with significant therapeutic potential. Coumarins, naturally occurring compounds found in many plants, and their synthetic derivatives have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Understanding their interaction with biological systems is paramount for their development as therapeutic agents. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of various coumarin derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the tables below. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Coumarin Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) |

| Compound (4) | HL60 (Leukemia) | MTT | 8.09[3] |

| Compound (4) | MCF-7 (Breast) | MTT | 3.26[3] |

| Compound (4) | A549 (Lung) | MTT | 9.34[3] |

| Compound (8b) | HepG2 (Liver) | MTT | 13.14[3] |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) | HCT-116 (Colorectal) | Not Specified | 10.08[4] |

| Coumarin Sulfonamide (9c) | MDA-MB-231 (Breast) | MTT | 9.33[5] |

| 5,7-diprenyloxy-4-methyl-coumarin (4g) | MCF-7 (Breast) | Not Specified | Potent Activity |

| Auraptene (4k) | MCF-7 (Breast) | Not Specified | Most Potent in Study |

| 3-acetyl coumarin-selenophene (2a) | DU145 (Prostate) | xCELLigence | ~20.0-44.0 |

| Pyranocoumarin-3-carboxamide (14b) | HepG2 (Liver) | Not Specified | 2.62[6] |

| Pyranocoumarin-3-carboxamide (14b) | HeLa (Cervical) | Not Specified | 0.39[6] |

| Pyranocoumarin-3-carboxamide (14e) | HepG2 (Liver) | Not Specified | 4.85[6] |

| Pyranocoumarin-3-carboxamide (14e) | HeLa (Cervical) | Not Specified | 0.75[6] |

Table 2: Cytotoxicity of Additional Coumarin Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |

| Compound 7 | A549 (Lung) | Crystal Violet | 48.1[7] |

| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1[7] |

| Compound 5 | A549 (Lung) | Crystal Violet | 89.3[7] |

| Compound 6 | A549 (Lung) | Crystal Violet | 75.2[7] |

| Umbelliprenin (4l) | MCF-7 (Breast) | Not Specified | 9.0[7] |

| Umbelliprenin (4l) | MDA-MB-231 (Breast) | Not Specified | 7.0[7] |

Experimental Protocols

The assessment of biocompatibility and cytotoxicity of coumarin derivatives involves a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a series of dilutions of the coumarin derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with solvent) and a negative control (medium only).[7]

-

MTT Incubation: After the desired treatment period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis, a form of programmed cell death. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the coumarin derivative at a desired concentration (e.g., 5 µM) for a specified period (e.g., 24 hours).[9]

-

Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample. This technique is often used to investigate the molecular mechanisms of cytotoxicity, such as the upregulation or downregulation of proteins involved in apoptosis or other signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, Caspase-3).[5][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanisms of Action

Coumarin derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Some coumarin derivatives have been shown to inhibit this pathway, leading to cytotoxic effects in cancer cells.[3]

Caption: Inhibition of the PI3K/AKT pathway by a coumarin derivative.

Intrinsic (Mitochondria-Mediated) Apoptosis Pathway

Many coumarin derivatives induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the activation of a caspase cascade. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process.[10][11][12]

Caption: The intrinsic apoptosis pathway induced by coumarin derivatives.

STAT/Caspase-3 Signaling Pathway

The STAT (Signal Transducer and Activator of Transcription) proteins are involved in cell growth and survival. Inhibition of STAT3 and STAT5 by certain coumarin derivatives can lead to the activation of caspase-3 and subsequent apoptosis.[13]

Caption: The STAT/Caspase-3 signaling pathway affected by coumarin derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxicity of coumarin derivatives.

Caption: A general workflow for in vitro cytotoxicity assessment.

Conclusion

Coumarin derivatives represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in oncology. Their cytotoxicity is often mediated through the induction of apoptosis via various signaling pathways, including the PI3K/AKT, intrinsic mitochondrial, and STAT/caspase pathways. While many derivatives exhibit potent cytotoxic activity against cancer cells, it is crucial to also evaluate their effects on normal, healthy cells to determine their therapeutic index and overall biocompatibility.[14] Further research, including in vivo studies, is necessary to fully elucidate the safety and efficacy of these compounds for clinical applications.[15]

References

- 1. frontiersin.org [frontiersin.org]

- 2. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro [mdpi.com]

- 6. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. web.usm.my [web.usm.my]

- 9. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin-based Benzopyranone Derivatives Induced Apoptosis in Human Lung (A549) Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel coumarin derivative DBH2 inhibits proliferation and induces apoptosis of chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity | In Vivo [iv.iiarjournals.org]

- 15. Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fluorescence Mechanism of Coumarin 2 in Biological Systems

Introduction: The Environmental Sensitivity of Coumarin (B35378) 2

Coumarin and its derivatives are a cornerstone class of fluorophores, distinguished by their robust photophysical properties, including high fluorescence quantum yields and excellent photostability.[1] Coumarin 2 (7-Ethylamino-6-methyl-4-methylcoumarin) is a prominent member of the 7-aminocoumarin (B16596) family, widely utilized as a fluorescent probe and laser dye.[2][3] Its utility in biological systems stems from a profound sensitivity to the local microenvironment.[1][4] The fluorescence emission of Coumarin 2 is highly dependent on factors such as solvent polarity, viscosity, and hydrogen-bonding capabilities, making it an exceptional tool for probing protein binding sites, cellular membranes, and other heterogeneous biological milieus.[4][5] This guide elucidates the core mechanism governing this environmental sensitivity, provides key photophysical data, and details experimental protocols for its application.

Core Fluorescence Mechanism: The Role of Intramolecular Charge Transfer

The fluorescence properties of 7-aminocoumarins like Coumarin 2 are governed by an excited-state phenomenon known as Intramolecular Charge Transfer (ICT). Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, there is a significant transfer of electron density from the electron-donating 7-amino group to the electron-accepting carbonyl group of the benzopyran-2-one core.[6][7]

A critical extension of this mechanism, particularly in polar environments, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[8][9]

-

Local Excitation (LE): Initially, the molecule is in a planar, locally excited (LE) state, which is highly fluorescent.

-

Twisting and Charge Separation: In polar solvents, the excited molecule can undergo a conformational change, involving the rotation or "twisting" of the 7-amino group relative to the coumarin ring.[3][8] This twisting leads to a greater degree of charge separation and the formation of a highly polar, non-planar TICT state.[7]

-

Non-Radiative Decay: The TICT state is typically non-emissive or very weakly fluorescent.[8][10] It provides an efficient non-radiative decay pathway for the excited molecule to return to the ground state, effectively quenching the fluorescence.[3][8]

The equilibrium between the fluorescent LE state and the "dark" TICT state is heavily influenced by the surrounding environment:

-

Polarity: Polar solvents stabilize the highly polar TICT state, shifting the equilibrium towards it. This results in a characteristic red shift of the emission wavelength and a marked decrease in the fluorescence quantum yield.[3][4]

-

Viscosity: A highly viscous environment can physically hinder the twisting motion required to form the TICT state. This restriction traps the molecule in the fluorescent LE state, leading to an increase in fluorescence intensity and quantum yield.[5]

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the amino group, which can further stabilize the charge-separated TICT state and promote non-radiative decay.[9][11]

This dynamic interplay between the LE and TICT states is the fundamental reason for Coumarin 2's utility as an environmental probe.

Caption: Figure 1: Mechanism of TICT-based fluorescence in Coumarin 2.

Data Presentation: Photophysical Properties of Coumarin 2

The solvatochromic behavior of Coumarin 2 is evident in its photophysical properties across solvents of varying polarity. The following table summarizes key quantitative data for Coumarin 2 and the structurally similar Coumarin 1.

| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Lifetime (τ, ns) | Reference(s) |

| Coumarin 2 | Water | 365 | 470 | [2] | ||

| Coumarin 2 | Ethanol-Water (Varying) | 522 - 534 | 0.036 - 0.023 | < 1 | [3] | |

| Coumarin 1 | Water | 375 | 456 | [2] | ||

| Coumarin 1 | Glycerol | 0.56 | 3.8 | [3] | ||

| Coumarin 1 | Ethanol-Water (20:80) | * | 0.004 | < 1 | [3] |

Note: Data marked with an asterisk () were not specified in the cited sources. The data clearly illustrates the trend of red-shifted emission and decreased quantum yield and lifetime in more polar, less viscous solvents like water mixtures, consistent with the TICT mechanism.*

Experimental Protocols

Protocol 1: Characterization of Solvatochromic Effects

This protocol details the procedure for measuring the absorption and fluorescence spectra of Coumarin 2 in different solvents to quantify its environmental sensitivity.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Coumarin 2 (e.g., 1-5 mM) in a spectroscopic grade solvent such as DMSO or ethanol.[1]

-

Select a range of spectroscopic grade solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water).

-

-

Sample Preparation:

-

For absorption measurements, dilute the stock solution into each solvent to a final concentration that yields an absorbance of ~0.1 at the λ_max to avoid inner filter effects.

-

For fluorescence measurements, prepare a more dilute series of samples (absorbance < 0.05 at the excitation wavelength).

-

-

Spectroscopic Measurements:

-

Absorption: Using a UV-Visible spectrophotometer, scan the absorbance of each sample across a relevant wavelength range (e.g., 300-500 nm) to determine the absorption maximum (λ_abs).

-

Emission: Using a fluorometer, excite each sample at its absorption maximum. Record the emission spectrum across a suitable range (e.g., 400-600 nm) to determine the emission maximum (λ_em). Ensure consistent excitation and emission slit widths for all measurements.

-

-

Data Analysis:

-

Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against a solvent polarity function (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the electronic properties of the dye.[12]

-

Caption: Figure 2: Workflow for solvatochromism experiments.

Protocol 2: Relative Fluorescence Quantum Yield (Φ_f) Determination

The quantum yield is a critical measure of a fluorophore's efficiency. This protocol uses a comparative method with a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission profiles that overlap with Coumarin 2. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φ_f = 0.55) is a common choice.[3]

-

Sample Preparation:

-

Prepare a series of five dilutions for both the Coumarin 2 sample (in the solvent of interest) and the standard.

-

Adjust concentrations so that the absorbance of all solutions at the excitation wavelength is below 0.05 to minimize re-absorption.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

-

Calculation:

-

For both the sample and the standard, plot integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

Grad is the gradient from the plot of integrated fluorescence vs. absorbance

-

n is the refractive index of the solvent

-

-

Protocol 3: Live-Cell Imaging with Coumarin 2

This protocol provides a general framework for using Coumarin 2 to image the polarity of intracellular environments.

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom confocal dishes and culture until they reach 60-80% confluency.[1]

-

Probe Loading:

-

Prepare a stock solution of Coumarin 2 (1-5 mM) in cell-culture grade DMSO.[1]

-

Dilute the stock solution in a serum-free cell culture medium to a final working concentration (typically 1-10 µM).

-

Wash the cultured cells twice with warm phosphate-buffered saline (PBS).

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.[1]

-

-

Imaging:

-

Wash the cells twice with warm PBS to remove any excess, unbound probe.

-

Add fresh medium or a clear imaging buffer to the cells.

-

Image the cells using a confocal fluorescence microscope. Use an excitation source around 365 nm (if available) or a 405 nm laser.[1]

-

Collect emission in the blue-green channel (e.g., 450-550 nm).[1]

-

-

Image Analysis:

-

Analyze the fluorescence intensity and/or spectral emission in different cellular compartments. Changes in intensity or a red-shift in emission can indicate regions of higher polarity.

-

Caption: Figure 3: General workflow for live-cell fluorescence imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 11. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Water Solubility of Coumarin 2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of Coumarin (B35378) 2 and its derivatives. Due to the limited availability of specific quantitative solubility data for Coumarin 2, this document summarizes the available information for structurally related compounds and provides detailed experimental protocols for researchers to determine solubility in a laboratory setting.

Introduction to Coumarin 2 and its Derivatives

Coumarin 2, chemically identified as 7-(ethylamino)-4,6-dimethylchromen-2-one, belongs to the coumarin family, a class of benzopyrone compounds.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The solubility of these compounds is a critical parameter that influences their bioavailability and therapeutic efficacy. This guide focuses on the water solubility of Coumarin 2 derivatives, a key factor in their potential as pharmaceutical agents.

Water Solubility of Coumarin Derivatives

Table 1: Quantitative Water Solubility of Selected Coumarin Derivatives

| Compound Name | Chemical Structure | Water Solubility | Temperature (°C) | Method |

| Coumarin | C9H6O2 | 0.17 g/100 mL | Not Specified | Not Specified |

| 7-Hydroxycoumarin (Umbelliferone) | C9H6O3 | Slightly soluble | 20 | Not Specified |

| 7-Hydroxycoumarin (Umbelliferone) | C9H6O3 | 1 g/100 mL | 100 | Not Specified |

| 7-Hydroxy-4-methylcoumarin | C10H8O3 | Slightly soluble in hot water | Not Specified | Not Specified |

| 7-(diethylamino)-4-methylcoumarin | C14H17NO2 | Slightly soluble in hot water | Not Specified | Not Specified |

Data compiled from multiple sources.[3][4][5][6]

The solubility of coumarin itself has been studied in various solvent systems, including mixtures of ethanol (B145695) and water, and dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) with water.[7][8] Studies have shown that the solubility of coumarin in water-DMF mixtures is the highest among these systems.[7]

Experimental Protocols for Determining Water Solubility

For researchers aiming to determine the precise water solubility of Coumarin 2 or its novel derivatives, the following experimental protocols are recommended.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment:

-

Coumarin 2 derivative (solid)

-

Purified water (e.g., deionized, distilled)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the Coumarin 2 derivative to a vial containing a known volume of purified water.

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a set period (e.g., 1-2 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Quantification: Determine the concentration of the dissolved Coumarin 2 derivative in the filtered saturated solution using a suitable analytical method.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute stock solution of the Coumarin 2 derivative in a suitable organic solvent (in which it is freely soluble, e.g., ethanol or DMSO). Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-